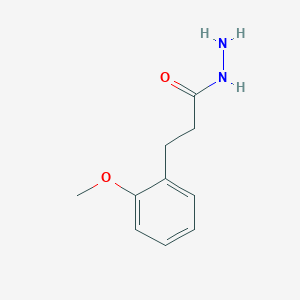
2-(Tetrahydro-2H-pyran-2-ylmethoxy)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
Mécanisme D'action
2-(THP-2-MeO)-5-(TFM)aniline is believed to act as a Lewis acid in certain reactions, due to its electron-withdrawing trifluoromethyl group. This allows it to interact with electron-rich molecules and facilitate their reaction. In addition, it is believed to act as a hydrogen bond donor, which can facilitate the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
2-(THP-2-MeO)-5-(TFM)aniline has not been studied extensively for its biochemical and physiological effects. However, it is believed to have a low toxicity and is not expected to cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(THP-2-MeO)-5-(TFM)aniline has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and can be synthesized in high yields. In addition, it is soluble in a variety of organic solvents, making it easy to work with. However, it is also relatively unstable and can decompose under certain conditions.
Orientations Futures
The use of 2-(THP-2-MeO)-5-(TFM)aniline in scientific research and laboratory experiments is still in its infancy. There is still much to be explored in terms of its potential applications, as well as its mechanisms of action. Potential future directions for research include exploring its use as a catalyst in organic reactions, investigating its effects on biochemical and physiological processes, and studying its potential uses in the synthesis of peptides and other compounds. Additionally, further research is needed to determine its stability and shelf life, as well as its safety for use in laboratory experiments.
Applications De Recherche Scientifique
2-(THP-2-MeO)-5-(TFM)aniline has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a ligand in the synthesis of coordination complexes, and as a catalyst in organic reactions. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other organic compounds.
Propriétés
IUPAC Name |
2-(oxan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)9-4-5-12(11(17)7-9)19-8-10-3-1-2-6-18-10/h4-5,7,10H,1-3,6,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQGZOHCWPKZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



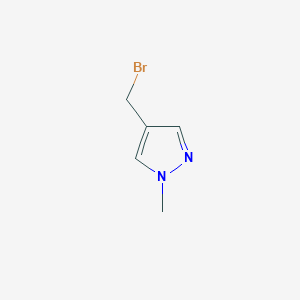

![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine](/img/structure/B1386037.png)


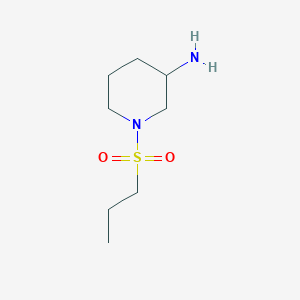

![1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1386043.png)
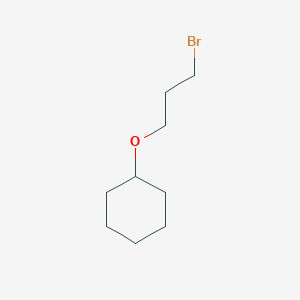
![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)
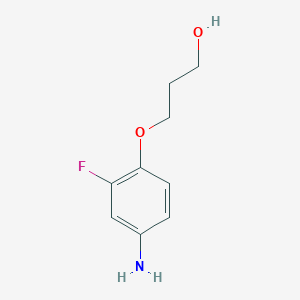
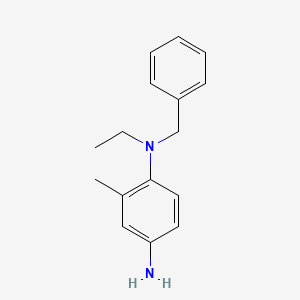
amine](/img/structure/B1386053.png)
